![molecular formula C13H23NO3 B2929009 tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2167211-34-7](/img/structure/B2929009.png)
tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate” is an organic compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h10,15H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.33 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the development of bifunctional compounds that provide a convenient entry point to novel compounds. These compounds access chemical spaces complementary to piperidine ring systems, showing the potential for tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate derivatives in expanding the toolkit for organic synthesis (M. J. Meyers et al., 2009).
Conformational Analysis and Peptide Synthesis
Spirolactams, closely related to the chemical , have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. This research explores their use in peptide synthesis, acting as constrained surrogates for dipeptides, thus demonstrating the compound's relevance in studying peptide conformation and design (M. M. Fernandez et al., 2002).
Asymmetric Synthesis and Drug Development
Research into asymmetric synthesis showcases the compound's application in the development of tropane alkaloids, such as the synthesis of (+)-pseudococaine, highlighting its role in the creation of pharmacologically relevant molecules. This underscores the compound's utility in drug discovery and the synthesis of biologically active compounds (E. Brock et al., 2012).
Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl phenylazocarboxylates, closely related to the target compound, in synthetic organic chemistry is highlighted by their use in nucleophilic substitutions and radical reactions. These reactions enable the modification of the benzene ring, demonstrating the compound's importance in synthetic strategies (Hannelore Jasch et al., 2012).
Protection and Functionalization of Amines
The development of new reagents for the introduction of Boc protecting groups to amines, utilizing tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate, exemplifies the compound's role in the protection and functionalization of amines. This research offers insights into improving synthetic methodologies for the preparation of N-Boc-amino acids, a critical step in peptide synthesis (B. L. Maheswara Rao et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and avoiding release to the environment (P273) .
Eigenschaften
IUPAC Name |
tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFYCGOZNTOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

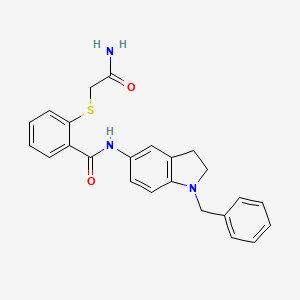
![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)
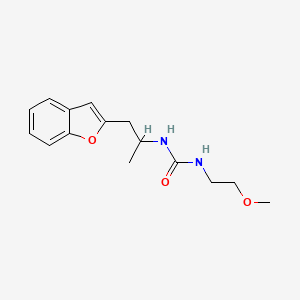


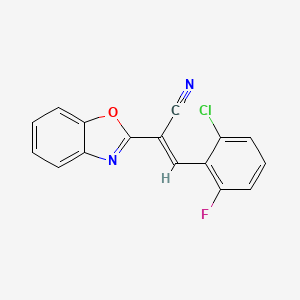
![4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928939.png)
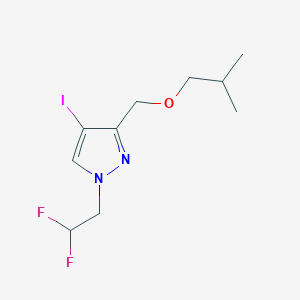
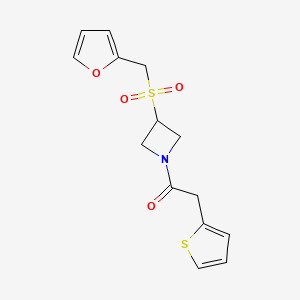
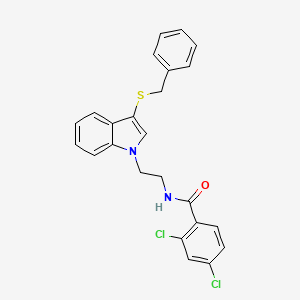
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone](/img/structure/B2928946.png)
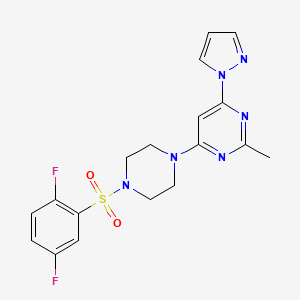
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)
